molecular formula C8H11BClNO4 B112550 (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-55-7

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B112550
CAS No.: 380430-55-7
M. Wt: 231.44 g/mol
InChI Key: IDUSDMZTKZZVAW-UHFFFAOYSA-N
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Description

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C8H11BClNO4 and a molecular weight of 231.44 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique boronic acid functionality.

Mechanism of Action

Target of Action

2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds . It is primarily targeted towards the synthesis of quinolines derivatives .

Mode of Action

The compound interacts with its targets through a sequence of regiocontrolled halogenation followed by palladium-catalysed coupling reaction based upon a heterocyclic scaffold . This process allows for consecutive cross-coupling from these compounds, which can rapidly lead to the complex structure of target molecules .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of both libraries and individual heterocyclic small molecules, which is of major importance to the pharmaceutical industry . The affected pathways lead to the production of various biologically active compounds such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .

Result of Action

The result of the compound’s action is the production of a wide variety of natural products and biologically active compounds . These compounds possess various types of significant biological properties as vaccine adjuvants, such as antiHIV, antituberculosis, anticancer, antimycobacterial .

Action Environment

The action of 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is stored in an inert atmosphere at room temperature . These conditions are likely to influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be synthesized through a reaction between boronic acid and 2-amino-4-(methoxycarbonyl)phenyl chloride . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, and is carried out at room temperature. The product is obtained as an off-white powder with a melting point of 200-204°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-carboxyphenyl)boronic acid hydrochloride
  • (2-Amino-4-methylphenyl)boronic acid hydrochloride
  • (2-Amino-4-hydroxyphenyl)boronic acid hydrochloride

Uniqueness

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its methoxycarbonyl group, which provides additional reactivity and potential for derivatization compared to other similar compounds .

Biological Activity

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₀BNO₄
  • Molecular Weight : 195.98 g/mol
  • CAS Number : 774530-27-7

The presence of the boronic acid group contributes to its reactivity and potential interactions with biological macromolecules.

Boronic acids, including this compound, are known to interact with various biological targets, primarily through the reversible covalent binding to diols in biomolecules. This property makes them valuable in the design of enzyme inhibitors and therapeutic agents.

  • Enzyme Inhibition : Boronic acids can act as inhibitors for proteasomes and other enzymes by mimicking the natural substrates. They can interrupt critical pathways involved in cell cycle regulation and apoptosis.
  • Anticancer Activity : Studies have shown that certain boronic acids exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. The specific mechanism often involves inhibition of proteasome activity, leading to accumulation of pro-apoptotic factors .

Anticancer Activity

Research indicates that this compound may have significant anticancer effects. For instance, it has been evaluated in various cancer cell lines, demonstrating IC₅₀ values in the nanomolar range, indicating potent inhibitory effects on cell proliferation. The compound's ability to induce apoptosis through proteasome inhibition has been highlighted in several studies .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial properties. The compound exhibits activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Study 1: Anticancer Efficacy

A study conducted on multiple myeloma cells demonstrated that this compound effectively inhibited cell growth by inducing G2/M phase arrest. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates .

Cell LineIC₅₀ (nM)Mechanism of Action
U26650Proteasome inhibition
HeLa75Induction of apoptosis
MCF-7100Cell cycle arrest

Study 2: Antimicrobial Activity

In a separate investigation, this compound was tested against multi-drug resistant strains of Escherichia coli. The results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Safety and Toxicity

While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested . Ongoing research aims to optimize its therapeutic index while minimizing adverse effects.

Properties

IUPAC Name

(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSDMZTKZZVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586007
Record name [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-55-7
Record name Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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